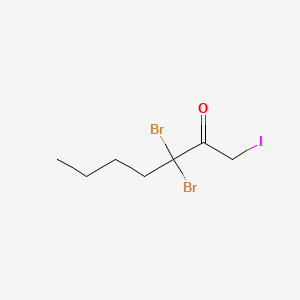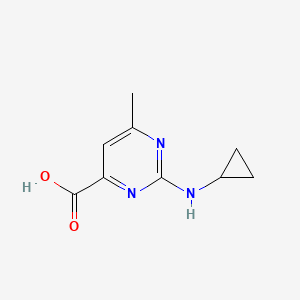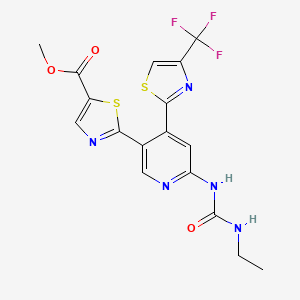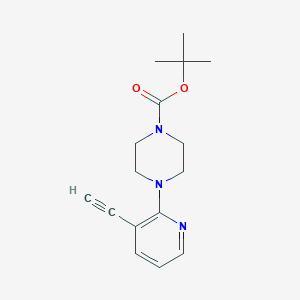
Ethyl 6-(2-aminophenyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(2-aminophenyl)picolinate is an organic compound with the molecular formula C14H14N2O2 It is a derivative of picolinic acid, featuring an ethyl ester group and an aminophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-(2-aminophenyl)picolinate can be synthesized through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acids or esters as reagents . The process involves the coupling of 6-bromo-2-picolinic acid with 2-aminophenylboronic acid in the presence of a palladium catalyst and a base, followed by esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(2-aminophenyl)picolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-(2-aminophenyl)picolinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 6-(2-aminophenyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the growth of certain microorganisms by interfering with their metabolic pathways . Molecular docking studies have shown that it can interact with proteins involved in cell signaling and regulation .
Comparación Con Compuestos Similares
Ethyl 6-(2-aminophenyl)picolinate can be compared with other picolinate derivatives, such as:
Halauxifen-methyl: A picolinate herbicide with potent herbicidal activity.
Florpyrauxifen-benzyl: Another picolinate herbicide with a similar mode of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminophenyl group enhances its potential as a bioactive compound, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
ethyl 6-(2-aminophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)13-9-5-8-12(16-13)10-6-3-4-7-11(10)15/h3-9H,2,15H2,1H3 |
Clave InChI |
UKZLXDKCNRFGTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)




